molecular formula C8H12ClN3O2 B13625233 Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate

Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate

Cat. No.: B13625233
M. Wt: 217.65 g/mol
InChI Key: DQXDBJVDWLYSJV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties . This compound, in particular, features an amino group and a chloro substituent on the pyrazole ring, which can significantly influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-4-chloropyrazole with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the bromoacetate, leading to the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include dichloromethane or tetrahydrofuran, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate
  • Ethyl 2-(3-amino-4-fluoro-1h-pyrazol-1-yl)propanoate
  • Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate

Uniqueness

Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate is unique due to the presence of the chloro substituent, which can significantly influence its reactivity and biological activity compared to its analogs. The chloro group can enhance the compound’s ability to interact with hydrophobic pockets in enzymes, potentially increasing its inhibitory potency .

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

ethyl 2-(3-amino-4-chloropyrazol-1-yl)propanoate

InChI

InChI=1S/C8H12ClN3O2/c1-3-14-8(13)5(2)12-4-6(9)7(10)11-12/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

DQXDBJVDWLYSJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1C=C(C(=N1)N)Cl

Origin of Product

United States

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